1-(3-iodo-2-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-iodo-2-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10ClIN. It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 3-position and a methyl group at the 2-position. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-iodo-2-methylphenyl)methanamine hydrochloride generally involves the iodination of 2-methylphenylmethanamine followed by the formation of the hydrochloride salt. A common synthetic route includes:
Iodination: The starting material, 2-methylphenylmethanamine, is reacted with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 3-position.
Formation of Hydrochloride Salt: The resulting 1-(3-iodo-2-methylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch reactions using the same principles as the laboratory synthesis but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(3-iodo-2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(3-azido-2-methylphenyl)methanamine, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
1-(3-iodo-2-methylphenyl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and as a precursor for radiolabeled compounds used in imaging studies.
Medicine: Potential use in the development of pharmaceutical agents due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-iodo-2-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom can also facilitate the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-bromo-2-methylphenyl)methanamine hydrochloride
- 1-(3-chloro-2-methylphenyl)methanamine hydrochloride
- 1-(3-fluoro-2-methylphenyl)methanamine hydrochloride
Uniqueness
1-(3-iodo-2-methylphenyl)methanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
CAS No. |
2680536-11-0 |
---|---|
Molecular Formula |
C8H11ClIN |
Molecular Weight |
283.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.